molecular formula C24H22N2O2 B2605438 1-((4-phenylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one CAS No. 849920-70-3

1-((4-phenylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one

Cat. No.: B2605438
CAS No.: 849920-70-3
M. Wt: 370.452
InChI Key: ZABWPWQSDAKQML-UHFFFAOYSA-N
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Description

1-((4-Phenylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one is a synthetic coumarin derivative featuring a benzo[f]chromen-3-one core substituted with a 4-phenylpiperazine moiety via a methylene linker. The benzo[f]chromen-3-one scaffold is structurally analogous to coumarin, a naturally occurring heterocycle known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

1-[(4-phenylpiperazin-1-yl)methyl]benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c27-23-16-19(24-21-9-5-4-6-18(21)10-11-22(24)28-23)17-25-12-14-26(15-13-25)20-7-2-1-3-8-20/h1-11,16H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABWPWQSDAKQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)OC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-phenylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one typically involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction is carried out at room temperature in the presence of a catalytic amount of glacial acetic acid. The resulting imine product is then reduced to yield the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-((4-phenylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-((4-phenylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs of 1-((4-phenylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one, emphasizing substituent variations and their implications:

Compound Name Core Structure Substituent Modifications Key Applications/Properties Evidence ID
2-(2-Amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one Benzo[f]chromen-3-one Thiazole ring at position 2 Antimicrobial polyurethane coatings
4-{3-[4-(2-Hydroxy-benzyl)-piperazin-1-yl]-propoxy}-7-methoxy-3-phenyl-chromen-2-one Chromen-2-one Piperazine-propoxy linker, hydroxybenzyl group Receptor modulation (unspecified)
2-Benzylbenzo[f]chromen-3-one Benzo[f]chromen-3-one Benzyl group at position 2 CB1 receptor binding (Ki = 4190 nM)
5-fluoro-3-(4-fluorophenyl)-2-(1-(6-(4-methylpiperazin-1-yl)-9H-purin-9-yl)ethyl)-4H-chromen-4-one Chromen-4-one Fluorophenyl, purine-piperazine hybrid Antiviral/anticancer (hypothesized)
3-((4-Oxo-4H-chromen-3-yl)methylene)-4-phenyl-1H-[1,5]benzodiazepin-2(3H)-one Benzo[f]chromen-3-one + benzodiazepine Chromenone fused with benzodiazepine Structural reactivity studies

Key Observations :

  • Substituent Position : The position of the piperazine group (e.g., methylene vs. propoxy linker) influences solubility and target engagement .
  • Hybrid Structures : Integration with thiazole (antimicrobial) or purine (anticancer) moieties expands functional diversity .
Functional Comparison
Antimicrobial Activity
  • 2-(2-Amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one demonstrates selective efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) when incorporated into polyurethane coatings. This is attributed to the thiazole ring’s ability to disrupt microbial membranes .
  • This compound lacks direct antimicrobial data, but its piperazine group may enhance biofilm penetration compared to simpler coumarins .
Anticancer Activity
  • Pyrazole and pyrazolopyridazine derivatives of benzo[f]chromen-3-one exhibit potent activity against melanoma, leukemia, and colon cancer cell lines (IC50 values in nanomolar range) .
  • The purine-piperazine-chromenone hybrid in is structurally analogous to kinase inhibitors, though its specific cytotoxic data are unreported .
Reactivity Trends
  • The methylene linker in this compound allows facile functionalization, as seen in piperazine-propoxy derivatives .
  • Electron-withdrawing groups (e.g., fluorine in ) enhance metabolic stability but may reduce solubility .

Biological Activity

1-((4-phenylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one is a synthetic compound belonging to the class of chromen-2-one derivatives. Its structure incorporates a piperazine moiety, which is often associated with enhanced bioactivity. This article reviews the biological activity of this compound, focusing on its pharmacological effects, molecular mechanisms, and potential therapeutic applications.

Chemical Structure : The compound can be represented by the following chemical formula:

C24H22N2O2C_{24}H_{22}N_{2}O_{2}

IUPAC Name : 1-[(4-phenylpiperazin-1-yl)methyl]benzo[f]chromen-3-one

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent. Key areas of research include:

1. Antioxidant Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antioxidant properties. This activity is crucial for mitigating oxidative stress in cells, which can lead to various diseases.

2. Neuropharmacological Effects

Studies have demonstrated that compounds with piperazine structures can inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmitter regulation. This inhibition is particularly relevant for treating neurodegenerative diseases such as Alzheimer's disease, where AChE activity is often elevated .

3. Anticancer Properties

The compound has shown promise in preclinical studies as an anticancer agent. It appears to induce apoptosis in cancer cells by modulating key signaling pathways and gene expression related to cell survival and proliferation.

The biological effects of this compound are believed to arise from its interaction with various molecular targets:

Enzyme Inhibition

The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular metabolism and signaling. For instance, it has been suggested that it could inhibit AChE and potentially other enzymes linked to cancer progression .

Cell Signaling Modulation

By influencing cell signaling pathways, the compound can alter gene expression profiles associated with stress responses and apoptosis. This modulation can lead to enhanced cell survival in normal cells while promoting death in cancerous cells.

Case Studies

Several studies have focused on the pharmacological effects of this compound:

StudyFindings
Varadaraju et al., 2013Demonstrated that piperazine derivatives exhibit AChE inhibition, suggesting potential use in Alzheimer's treatment .
BenchChem AnalysisHighlighted the diverse biological activities of chromen derivatives, including anti-inflammatory and anticancer effects.
PMC5632530Explored fragment-based screening for small molecule-protein interactions, indicating possible targets for this compound's action .

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